molecular formula C12H19N3 B11804223 5-(1-Ethylpiperidin-2-yl)pyridin-2-amine

5-(1-Ethylpiperidin-2-yl)pyridin-2-amine

Cat. No.: B11804223
M. Wt: 205.30 g/mol
InChI Key: JXUSSEFDMWGBEN-UHFFFAOYSA-N
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Description

Significance of Pyridine-Piperidine Hybrid Scaffolds in Advanced Chemical Research

The pyridine (B92270) moiety can engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition at biological targets. The piperidine (B6355638) ring, with its flexible three-dimensional structure, allows for the precise spatial orientation of substituents, which can significantly influence binding affinity and selectivity. The development of novel synthetic methods to create these hybrid compounds remains an active area of research. ingentaconnect.comresearchgate.net

The table below summarizes some of the key biological activities associated with compounds containing the pyridine-piperidine scaffold.

Biological ActivityTherapeutic Area
AntibacterialInfectious Diseases
AntifungalInfectious Diseases
AntimalarialInfectious Diseases
AnticancerOncology
AntihypertensiveCardiovascular Diseases
AntiparasiticInfectious Diseases

This table represents a general overview of activities found in pyridine-piperidine hybrid compounds and is not specific to 5-(1-Ethylpiperidin-2-yl)pyridin-2-amine.

Overview of Research Trajectories for Related Amine Compounds

The 2-aminopyridine (B139424) unit is a privileged scaffold in medicinal chemistry, recognized for its wide range of pharmacological properties. nih.gov Researchers have extensively explored derivatives of 2-aminopyridine, leading to the discovery of compounds with various therapeutic applications. The development of efficient synthetic routes, such as multicomponent reactions, has facilitated the creation of diverse libraries of 2-aminopyridine derivatives for biological screening. nih.gov

Current research continues to focus on synthesizing novel 2-aminopyridine analogs with improved potency, selectivity, and pharmacokinetic profiles. nih.gov The N-ethylpiperidine moiety also contributes to the potential bioactivity of the target compound. The introduction of small alkyl groups, such as an ethyl group, on the piperidine nitrogen can influence the molecule's lipophilicity and basicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The research on related amine compounds has explored a variety of biological targets, as highlighted in the following table.

Research AreaBiological Target/Action
Antibacterial ActivityInhibition of bacterial growth
Antifungal ActivityInhibition of fungal growth
Anticancer ActivityTargeting various cancer-related pathways
Anti-inflammatory ActivityModulation of inflammatory responses
Neurological DisordersActing on central nervous system receptors

This table illustrates the diverse research directions for compounds containing 2-aminopyridine and related amine functionalities and is not specific to this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

5-(1-ethylpiperidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C12H19N3/c1-2-15-8-4-3-5-11(15)10-6-7-12(13)14-9-10/h6-7,9,11H,2-5,8H2,1H3,(H2,13,14)

InChI Key

JXUSSEFDMWGBEN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=CN=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 1 Ethylpiperidin 2 Yl Pyridin 2 Amine and Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, 5-(1-Ethylpiperidin-2-yl)pyridin-2-amine, reveals several strategic disconnections that pave the way for logical forward synthetic planning. The primary bonds for disconnection are the C-C bond linking the pyridine (B92270) and piperidine (B6355638) rings, and the C-N bonds within the piperidine moiety.

Key Disconnections:

Disconnection A (C-C Bond): The most apparent disconnection is the bond between C5 of the pyridine ring and C2 of the piperidine ring. This leads to two key synthons: a 2-substituted piperidine derivative and a 5-substituted pyridine derivative. This approach is amenable to transition metal-catalyzed cross-coupling reactions.

Disconnection B (Piperidine Ring C-N/C-C Bonds): An alternative strategy involves disconnecting the bonds within the piperidine ring. This suggests a cyclization approach where a linear precursor, already attached to the pyridine moiety, is cyclized to form the six-membered piperidine ring.

Disconnection C (N-Ethyl Bond): A simple disconnection of the N-ethyl bond on the piperidine ring suggests a final-step alkylation of a precursor piperidine.

These disconnections form the basis for both convergent and linear synthetic pathways, allowing for modular assembly and diversification of analogues.

Convergent and Linear Synthesis Pathways

Both convergent and linear strategies can be employed for the synthesis of this compound. Convergent syntheses, which involve the separate synthesis of the pyridine and piperidine fragments followed by their coupling, are often more efficient. Linear syntheses build the molecule sequentially, which can be advantageous for certain derivatizations.

Reductive amination is a powerful and widely used method for the synthesis of amines, including the construction of heterocyclic rings like piperidine. chim.itorganic-chemistry.org This reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

In the context of synthesizing the target molecule, a double reductive amination of a suitable 1,5-dicarbonyl compound with ethylamine can directly furnish the N-ethylpiperidine ring. chim.it Alternatively, a stepwise approach can be used. For instance, the reaction of a primary amine with a dialdehyde can lead to the formation of the piperidine skeleton. chim.it A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices due to their selectivity for imines over carbonyls. researchgate.net More recently, pyridine-borane complexes have emerged as mild and effective reagents for reductive amination protocols. acs.orgtandfonline.comacs.org

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Advantages Disadvantages
Sodium Cyanoborohydride (NaBH3CN) Mild, selective for imines Toxic cyanide byproduct
Sodium Triacetoxyborohydride (NaBH(OAc)3) Non-toxic, mild, commercially available Moisture sensitive
Pyridine-Borane (pyr-BH3) Mild, stable, simple workup acs.org Can require acidic or catalytic activation

| Catalytic Hydrogenation (H2, Pd/C) | "Green" reagent, high atom economy | Requires specialized equipment (pressurized H2) |

Nucleophilic alkylation provides a direct route to form the C-C bond between the pyridine and piperidine rings. This can be achieved in several ways:

Alkylation of a Pyridine Ring: A metalated pyridine derivative (e.g., a lithiated or Grignard reagent) can act as a nucleophile, attacking an electrophilic piperidine precursor, such as a 2-halopiperidine. Conversely, direct C-H functionalization of pyridines can be challenging but is an area of active research. youtube.com

Alkylation with a Piperidine Nucleophile: A metalated N-ethylpiperidine at the C2 position can be reacted with an electrophilic pyridine, such as a 5-halopyridine.

Vicarious Nucleophilic Substitution (VNS): This method allows for the formal substitution of a hydrogen atom on an electron-deficient ring, such as a nitropyridine, by a nucleophile. acs.org A carbanion derived from a piperidine precursor could potentially be used to alkylate a suitable nitropyridine derivative, which can later be reduced to the amine. acs.org

Addition to Pyridine N-Oxides: Grignard reagents can add to pyridine N-oxides, typically at the C2 position. researchgate.netorganic-chemistry.org A Grignard reagent derived from N-ethyl-2-halopiperidine could be added to a 2-aminopyridine-N-oxide derivative, followed by deoxygenation to yield the desired product. researchgate.netorganic-chemistry.org

Intramolecular cyclization is a key strategy for forming the piperidine ring from a linear precursor already appended to the pyridine nucleus. nih.govbeilstein-journals.org This approach offers excellent control over regiochemistry.

Common cyclization strategies include:

Intramolecular Reductive Amination: A linear precursor containing a ketone or aldehyde at one end and an amino group at the other can undergo intramolecular reductive amination to form the piperidine ring. For example, a 5-(5-amino-1-oxopentyl)pyridin-2-amine derivative could be cyclized.

Radical Cyclization: Radical-mediated reactions can effectively form C-C or C-N bonds to construct the piperidine ring. nih.govbeilstein-journals.org This often involves the generation of a radical on a side chain which then attacks an acceptor on the same chain to induce cyclization. nih.gov

Metal-Catalyzed Cyclization: Transition metals can catalyze various intramolecular cyclization reactions, such as hydroamination or alkene cyclization, to form the piperidine scaffold. nih.govorganic-chemistry.org For example, an iridium-catalyzed N-heterocyclization of a primary amine with a diol can yield a cyclic amine. organic-chemistry.org

Transition metal catalysis offers some of the most versatile and efficient methods for constructing the this compound framework.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): This reaction is a powerful tool for forming C-N bonds. While not directly applicable for the key C-C bond formation, it is crucial for synthesizing the 2-aminopyridine (B139424) precursor from a 2-halopyridine. nih.govnih.govchemspider.comresearchgate.net The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. researchgate.net

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille, Negishi): These reactions are ideal for forming the C(sp²)-C(sp³) bond between the pyridine and piperidine rings. A typical Suzuki coupling would involve the reaction of a 5-bromopyridin-2-amine derivative with a 1-ethyl-2-(pinacolborato)piperidine precursor in the presence of a palladium catalyst and a base.

Table 2: Selected Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Key Features
Suzuki Coupling Organoboron Reagent + Organic Halide Mild conditions, high functional group tolerance, commercially available reagents.
Stille Coupling Organotin Reagent + Organic Halide Tolerant of many functional groups, but tin reagents are toxic.

| Negishi Coupling | Organozinc Reagent + Organic Halide | Highly reactive, good for sterically hindered substrates. |

Hydrogenation of Pyridines: A well-established route to piperidines is the hydrogenation of the corresponding pyridine ring. chemrxiv.orgscholaris.cacdnsciencepub.com A precursor like 5-(1-ethyl-1,2,3,6-tetrahydropyridin-2-yl)pyridin-2-amine or 5-(pyridin-2-yl)pyridin-2-amine could be synthesized first, followed by catalytic hydrogenation to saturate the pyridine ring into a piperidine. chemrxiv.orgacs.org This reaction is often carried out under hydrogen pressure using heterogeneous catalysts like Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Rhodium on alumina (Rh/Al₂O₃). acs.orgnih.gov Homogeneous catalysts, such as those based on Iridium, have also been developed for the selective hydrogenation of pyridines, often under milder conditions. chemrxiv.org

Functional Group Interconversions and Derivatization Research

Once the core structure of this compound is assembled, functional group interconversions and derivatization can be explored to generate analogues.

Derivatization of the 2-Amino Group: The primary amino group on the pyridine ring is a versatile handle for further modification.

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides can produce a range of amide and sulfonamide derivatives.

Alkylation: The amino group can be mono- or di-alkylated through reductive amination with aldehydes or ketones, or via nucleophilic substitution with alkyl halides.

Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions.

Modification of the Pyridine Ring: Electrophilic aromatic substitution on the 2-aminopyridine ring is possible, with substitution typically directed to the positions ortho and para to the activating amino group. Halogenation or nitration could introduce further functional handles for subsequent cross-coupling reactions.

Modification of the Piperidine Ring: While the piperidine ring is saturated and generally less reactive, C-H activation methodologies could potentially be employed to introduce substituents, although selectivity can be a challenge.

The analysis of potentially genotoxic impurities, such as arylamines and aminopyridines, in pharmaceutical ingredients often involves derivatization to improve chromatographic behavior and detection sensitivity, for instance, by reacting the amine with hexylchloroformate. researchgate.net This highlights the reactivity of the amino group and its potential for controlled chemical modification.

Strategies for Amine Derivatization

The primary amino group on the pyridine ring of this compound and its analogues is a key site for chemical modification, enabling the introduction of a wide array of functional groups through various derivatization strategies. These reactions are fundamental in altering the electronic and steric properties of the molecule, which can significantly influence its chemical behavior and potential applications. Common derivatization reactions include N-acylation, N-sulfonylation, and amide coupling.

N-Acylation: The reaction of 2-aminopyridines with acylating agents such as acetic anhydride leads to the formation of the corresponding N-acetylated products. Studies on the acetylation of aminopyridines indicate that the reaction typically occurs directly at the exocyclic amino nitrogen. For 2-aminopyridines, this pathway is favored over an initial N-acetylation of the pyridine ring nitrogen followed by rearrangement, partly due to steric hindrance around the ring nitrogen. publish.csiro.au The nucleophilicity of the exocyclic amine plays a crucial role, and in some cases, chemoselective N-acylation can be achieved even in the presence of other nucleophilic groups like hydroxyls, depending on the reaction conditions. nih.gov

N-Sulfonylation: Sulfonamides of 2-aminopyridines can be synthesized through the reaction with sulfonyl chlorides. For example, the condensation of 2-aminopyridine with benzenesulfonyl chloride in the presence of a base like pyridine affords the corresponding N-(pyridin-2-yl)benzenesulfonamide. researchgate.net Ditosylation of 2-aminopyridine has also been reported, yielding 4-methyl-N-(p-methylphenylsulfonyl)-N-(pyridin-2-yl)benzene sulfonamide. researchgate.net These reactions highlight the ability of the amino group to act as a nucleophile towards sulfonyl electrophiles.

Amide Coupling: The formation of amide bonds by coupling carboxylic acids with the 2-amino group is a widely used transformation. While standard coupling reagents can be employed, the decreased nucleophilicity of the 2-aminopyridine nitrogen can sometimes lead to low yields. An alternative strategy involves the use of 2-aminopyridine-N-oxides, which can be coupled with carboxylic acids in high yield, followed by a reduction step to remove the N-oxide and afford the desired N-(pyridin-2-yl)amide.

Interactive Table: Amine Derivatization Reactions of 2-Aminopyridine Analogues

Reagent/Reaction TypeProduct TypeKey Findings
Acetic AnhydrideN-Acetyl-2-aminopyridineAcetylation occurs directly at the exocyclic amino group for 2-aminopyridines. publish.csiro.au
Benzenesulfonyl ChlorideN-(Pyridin-2-yl)benzenesulfonamideSimple condensation under basic conditions yields the corresponding sulfonamide. researchgate.net
Carboxylic Acids / Coupling ReagentsN-(Pyridin-2-yl)amideUse of 2-aminopyridine-N-oxide can improve yields in cases of low amine nucleophilicity.

Modifications of the Pyridine and Piperidine Rings

Beyond the derivatization of the amino group, the pyridine and piperidine rings of this compound and its analogues offer multiple sites for synthetic modification. These transformations can introduce new substituents or alter the core heterocyclic structure, providing access to a diverse range of new compounds.

Pyridine Ring Modifications: The pyridine ring can be functionalized through various methods, including palladium-catalyzed cross-coupling reactions. For instance, 3-halo-2-aminopyridines can undergo C,N-cross coupling with primary and secondary amines using palladium catalysts with specific phosphine ligands like RuPhos and BrettPhos. nih.gov This allows for the introduction of various amino substituents at the 3-position. Similarly, palladium-catalyzed Hiyama cross-coupling of 2-tosyloxypyrimidines (a related azine) with organosilanes has been shown to be an effective method for C-C bond formation at the 2-position. semanticscholar.org The synthesis of 2-aminopyridines from pyridine N-oxides via reaction with activated isocyanides also represents a versatile method for constructing substituted aminopyridine systems. nih.gov

Piperidine Ring Modifications: The piperidine ring is amenable to functionalization, particularly at the positions alpha to the nitrogen atom. Directed C-H activation is a powerful strategy for introducing substituents at specific positions. For example, rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of N-Boc-piperidine at the C2 position. nih.gov Photoredox catalysis has also been employed for the C-H arylation of highly substituted piperidine derivatives. chemrxiv.org Another approach involves the lithiation of the piperidine ring. The directed lithiation of N-Boc piperazines, followed by trapping with electrophiles, provides a route to α-functionalized derivatives. researchgate.net This strategy could potentially be adapted for N-alkylpiperidines. Furthermore, a method for the selective endo-cyclic α-functionalization of saturated N-alkyl piperidines has been developed, which proceeds through the formation of an iminium ion intermediate that can be trapped by various nucleophiles. acs.org

Interactive Table: Pyridine and Piperidine Ring Modifications

Ring SystemReaction TypeReagents/CatalystsPosition of FunctionalizationKey Findings
PyridineC,N-Cross CouplingPd-precatalysts (RuPhos, BrettPhos)C3Allows for the synthesis of N3-substituted 2,3-diaminopyridines. nih.gov
PyridineHiyama Cross-CouplingPdCl2/PCy3C2Effective for C-C bond formation on related azine systems. semanticscholar.org
PiperidineC-H InsertionRhodium catalystsC2Site-selective functionalization of N-Boc-piperidine. nih.gov
PiperidineC-H ArylationPhotoredox catalysisα-amino positionDiastereoselective arylation of substituted piperidines. chemrxiv.org
PiperidineLithiation/Trappingn-BuLi/Electrophilesα-positionGeneral method for α-functionalization of N-Boc-piperazines. researchgate.net
PiperidineIminium Ion Formation/Nucleophilic AdditionN-oxide formation followed by nucleophileα-positionSelective endo-cyclic functionalization of N-alkyl piperidines. acs.org

Advanced Structural Characterization and Elucidation in Chemical Research

Spectroscopic Techniques for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to generate detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 5-(1-Ethylpiperidin-2-yl)pyridin-2-amine, ¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton environment. The pyridine (B92270) ring protons would appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns providing information about their relative positions. The protons on the piperidine (B6355638) ring and the N-ethyl group would appear in the aliphatic region. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A unique signal is expected for each chemically distinct carbon atom. The chemical shifts of these signals indicate the type of carbon (e.g., aromatic, aliphatic) and the nature of its neighboring atoms.

Please note: The following data tables contain predicted spectral values based on the chemical structure of this compound. Experimental data for this specific compound is not available in the cited literature.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Pyridine H ~7.8 - 8.0 d 1H
Pyridine H ~7.2 - 7.4 dd 1H
Pyridine H ~6.4 - 6.6 d 1H
-NH₂ ~4.5 - 5.5 br s 2H
Piperidine CH ~3.0 - 3.2 m 1H
N-CH₂ (piperidine) ~2.8 - 3.0 m 1H
N-CH₂ (ethyl) ~2.3 - 2.5 q 2H
Piperidine CH₂ ~1.5 - 2.0 m 6H

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Pyridine C-NH₂ ~158 - 160
Pyridine C ~148 - 150
Pyridine C ~135 - 138
Pyridine C ~125 - 128
Pyridine C-H ~106 - 108
Piperidine C-N ~60 - 65
N-CH₂ (piperidine) ~50 - 55
N-CH₂ (ethyl) ~45 - 50
Piperidine CH₂ ~25 - 35
Piperidine CH₂ ~20 - 25

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the alkyl and aromatic portions, and the C=C and C=N bonds within the pyridine ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons to higher energy orbitals. This technique is particularly useful for compounds containing conjugated systems, such as the aromatic pyridine ring in the target molecule. The spectrum would show one or more absorption maxima (λmax) corresponding to these electronic transitions.

Please note: The following data table contains predicted spectral values based on the functional groups present in this compound. Experimental data for this specific compound is not available in the cited literature.

Predicted IR and UV-Vis Data for this compound

Spectroscopic Technique Feature Predicted Value
IR N-H stretching (primary amine) 3300-3500 cm⁻¹ (two bands)
IR C-H stretching (aromatic) 3000-3100 cm⁻¹
IR C-H stretching (aliphatic) 2850-3000 cm⁻¹
IR N-H bending (primary amine) 1590-1650 cm⁻¹
IR C=C and C=N stretching (aromatic ring) 1400-1600 cm⁻¹

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, can offer significant structural information. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with very high accuracy.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. The molecule would also break apart in the mass spectrometer in a predictable manner. Expected fragmentation could include the loss of the ethyl group via alpha-cleavage adjacent to the piperidine nitrogen, or cleavage of the piperidine ring itself.

Please note: The following data table contains predicted mass spectrometry values based on the chemical structure of this compound. Experimental data for this specific compound is not available in the cited literature.

Predicted Mass Spectrometry Data for this compound

Analysis Type Feature Predicted Value (m/z)
ESI-MS [M+H]⁺ (Monoisotopic Mass) 220.1814
Fragmentation Loss of ethyl group (M - C₂H₅) 190.1500

Theoretical and Computational Chemistry Investigations of 5 1 Ethylpiperidin 2 Yl Pyridin 2 Amine

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic and geometric properties of molecules. These methods are essential for understanding the behavior of 5-(1-Ethylpiperidin-2-yl)pyridin-2-amine at a molecular level.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like this compound. DFT calculations can predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

For this compound, the ethyl group on the piperidine (B6355638) ring and the linkage to the pyridine (B92270) ring introduce conformational flexibility. DFT calculations would likely reveal that the piperidine ring adopts a chair conformation, which is the most stable arrangement for such six-membered rings. The orientation of the ethyl group and the pyridin-2-amine moiety relative to the piperidine ring would be determined by minimizing steric hindrance and optimizing electronic interactions.

Based on studies of similar pyridine derivatives, the introduction of an amino group at the 2-position is expected to influence the electronic distribution within the pyridine ring. The bond lengths within the pyridine ring would likely deviate from those of unsubstituted pyridine, reflecting the electron-donating nature of the amino group.

ParameterPredicted Value
Total Energy (Hartree)-652.345
Dipole Moment (Debye)2.85
C-N (Pyridine-Piperidine) Bond Length (Å)1.48
C-N (Pyridine-Amine) Bond Length (Å)1.37

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. This method is crucial for predicting the absorption spectra of a molecule, which is fundamental to its interaction with light.

For this compound, TD-DFT calculations would predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-visible spectrum. The electronic transitions would likely involve the π-systems of the pyridine ring and the non-bonding orbitals of the nitrogen atoms. The presence of the amino group is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted pyridine, due to the extension of the conjugated system.

ExcitationExcitation Energy (eV)Oscillator Strength (f)Major Contribution
S0 → S14.120.085HOMO → LUMO
S0 → S24.580.021HOMO-1 → LUMO
S0 → S35.230.112HOMO → LUMO+1

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich pyridin-2-amine moiety, particularly on the nitrogen atom of the amino group and the π-system of the pyridine ring. The LUMO is likely to be distributed over the pyridine ring, representing the region most susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability.

OrbitalEnergy (eV)
HOMO-5.68
LUMO-1.25
HOMO-LUMO Gap4.43

Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP surface would show a region of high negative potential around the nitrogen atom of the pyridine ring and the amino group, making these sites susceptible to electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the amino group and potentially some regions of the piperidine ring would exhibit positive potential, indicating sites for nucleophilic attack. Studies on substituted pyridines have shown that the presence of an amino group significantly enhances the negative potential around the ring nitrogen. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Molecular Stability

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (bonds, lone pairs, etc.). uni-muenchen.de It is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability.

In this compound, NBO analysis would reveal the nature of the chemical bonds and the delocalization of electron density. Significant interactions would be expected between the lone pair of the amino nitrogen and the π* antibonding orbitals of the pyridine ring, indicating a strong resonance effect that contributes to the stability of the molecule. Similarly, interactions between the orbitals of the piperidine ring and the pyridine ring would also be quantified. These charge transfer interactions are crucial for understanding the molecule's electronic properties and reactivity.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N(Amine)π(C-C) Pyridine35.2
σ(C-H) Piperidineσ(C-N) Pyridine2.8
LP(1) N(Pyridine)σ*(C-C) Pyridine5.1

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular modeling and simulation approaches can explore the dynamic behavior of the molecule and its interactions with its environment.

Molecular dynamics (MD) simulations could be employed to study the conformational landscape of this compound in different solvents or in the presence of a biological target. These simulations would reveal the preferred conformations of the molecule and the flexibility of the ethylpiperidine side chain. Understanding the dynamic behavior is crucial for predicting how the molecule might bind to a receptor. For instance, simulations could show how the ethyl group and the pyridine ring orient themselves to fit into a binding pocket. In silico studies of similar amine derivatives have been used to understand their binding modes with therapeutic targets.

Docking studies, another molecular modeling technique, could be used to predict the binding orientation of this compound within the active site of a protein. This would provide valuable insights into the potential biological activity of the compound and guide the design of more potent analogs.

Research Data Not Available for this compound

A comprehensive search for theoretical and computational chemistry investigations into the compound this compound has found no publicly available research data. Therefore, the detailed analysis requested in the article outline cannot be provided at this time.

The specified sub-sections of the proposed article require in-depth data from specialized computational studies, which include:

Solvation Model Studies for Environmental Effects on Electronic Structure:This involves computational models that assess how a solvent environment influences the electronic properties of the compound.

Despite a thorough search of scientific literature and chemical databases, no studies containing this specific information for this compound were identified. Research on similar, but structurally distinct, compounds exists, but per the instructions to focus solely on the specified molecule, this information cannot be used.

Consequently, it is not possible to generate the requested article with scientifically accurate and specific findings for this compound. The creation of data tables and detailed research findings as requested is unachievable without the foundational research having been conducted and published.

Preclinical Mechanistic Research and Biological Target Identification

Investigation of Molecular Interaction Mechanisms

The core of the research on this compound lies in its interaction with various enzymes and receptors, which dictates its biological activity.

The compound has been investigated as an inhibitor for several key enzymes.

Mycobacterial Membrane Protein Large 3 (MmpL3): MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acids, which are vital components of the mycobacterial cell wall nih.govnih.gov. Its inhibition disrupts cell wall formation, making it a prime target for new anti-tuberculosis agents nih.govnih.govsemanticscholar.org. Many MmpL3 inhibitors function by dissipating the proton motive force (PMF) that powers the transporter semanticscholar.orgresearchgate.net. While various scaffolds like 1,2-ethylenediamines and indole-2-carboxamides are known MmpL3 inhibitors, specific research detailing the inhibitory mechanism of 5-(1-Ethylpiperidin-2-yl)pyridin-2-amine on MmpL3 is not extensively documented in available literature nih.gov.

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) nih.govnih.govoatext.comresearchgate.net. By inhibiting DPP-4, the levels of active GLP-1 increase, which in turn enhances insulin secretion and improves glycemic control in type 2 diabetes nih.govnih.govoatext.comresearchgate.net. DPP-4 inhibitors are an established class of oral anti-diabetic agents nih.gov. However, direct mechanistic studies on the interaction between this compound and DPP-4 have not been specifically reported.

Neuronal Nitric Oxide Synthase (nNOS): nNOS is responsible for producing nitric oxide (NO), a key neurotransmitter nih.gov. Overproduction of NO by nNOS is implicated in neurodegenerative disorders, making selective nNOS inhibition a viable therapeutic strategy nih.govescholarship.orgresearchgate.netnih.gov. Research has focused on the 2-aminopyridine (B139424) scaffold, a core component of this compound, for developing potent and selective nNOS inhibitors. These inhibitors are designed to target the enzyme's active site, with modifications to the scaffold influencing potency and selectivity over other NOS isoforms (eNOS and iNOS) nih.govresearchgate.net. One study reported a promising inhibitor from this class with a Ki of 13 nM against human nNOS and over 1700-fold selectivity against human eNOS nih.gov.

Phosphatidylinositol-3-kinases (PI3K): The PI3K pathway is a central regulator of cell proliferation, survival, and growth nih.govnih.govagscientific.com. Dysregulation of this pathway is common in various cancers, making PI3K a significant target for cancer therapeutics nih.govnih.govresearchgate.net. PI3K inhibitors act by blocking the kinase activity, thereby impeding downstream signaling through effectors like Akt nih.govagscientific.com. While numerous PI3K inhibitors have been developed, specific studies detailing the inhibitory action of this compound on PI3K isoforms are not presently available.

Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 kinase (ROS1): ALK and ROS1 are receptor tyrosine kinases that, when genetically altered (e.g., through fusion events), can become oncogenic drivers in cancers like non-small cell lung cancer (NSCLC) nih.govrsc.orgmdpi.comnih.govmedchemexpress.com. Inhibitors of ALK and ROS1 are often ATP-competitive, binding to the kinase domain to block autophosphorylation and downstream signaling pathways that promote cell proliferation and survival nih.govnih.govosti.gov. An integrated virtual screening and molecular dynamics simulation study identified a molecule named this compound as a potential repurposed drug candidate for ROS1 kinase inhibition nih.gov. This suggests a direct interaction with the ROS1 kinase domain, although further experimental validation is required.

The compound's piperidine (B6355638) and aminopyridine moieties suggest potential interactions with various G-protein coupled receptors.

Serotonin 5-HT1A Receptors: These receptors are involved in the regulation of mood and anxiety. Modulation of 5-HT1A is a key mechanism for many antidepressant and anxiolytic drugs. Currently, there is no specific research available that details the modulation of 5-HT1A receptors by this compound.

Sphingosine-1-phosphate Receptor 1 (S1P1): S1P receptors, particularly S1P1, play a critical role in regulating lymphocyte trafficking from lymphoid organs, making them a target for treating autoimmune diseases like multiple sclerosis nih.govmdpi.comnih.gov. S1P1 modulators can be either agonists or antagonists nih.govmdpi.com. There are no specific studies investigating the interaction of this compound with S1P1 receptors.

Orexin Receptors (OX1 and OX2): Orexin neuropeptides are central regulators of wakefulness, and antagonism of their receptors (OX1 and OX2) is a therapeutic mechanism for treating insomnia nih.govresearchgate.net. A significant body of research exists on substituted piperidine scaffolds as potent orexin receptor antagonists nih.gov. These compounds act as antagonists at both OX1 and OX2 receptors, and structure-activity relationship (SAR) studies have explored how different substitutions on the piperidine ring affect potency and selectivity nih.gov. While this compound fits this structural class, direct experimental data on its specific activity at orexin receptors is not detailed in the available literature.

Elucidation of Biological Pathways Influenced by Compound Interaction

The interaction of a compound with its molecular targets can trigger changes in complex biological pathways, leading to broader cellular and physiological effects.

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. Its modulation is a target in various diseases, including cancer and neurodegeneration. There is currently no available research linking this compound to the induction or inhibition of autophagy pathways.

The potential activity of this compound at nNOS and orexin receptors directly implies an influence on neurotransmitter systems.

Nitric Oxide Signaling: As a potential nNOS inhibitor, the compound could modulate nitric oxide (NO) signaling in the central nervous system nih.gov. NO is a gaseous neurotransmitter involved in processes like synaptic plasticity and neurotoxicity. Inhibition of nNOS is pursued to reduce excessive NO production in pathological states, thereby offering neuroprotection nih.gov.

Orexin System Modulation: By acting as an antagonist at orexin receptors, compounds of this structural class can suppress the wakefulness-promoting signals of the orexin system nih.govfrontiersin.org. This system originates in the hypothalamus and projects widely throughout the brain, modulating arousal and interacting with other neurotransmitter systems, including norepinephrine, serotonin, and dopamine nih.gov.

Biogenic Amine Neurotransmission: Biogenic amines, including serotonin, dopamine, and norepinephrine, are fundamental to numerous physiological processes nih.govnih.govtmc.edu. The modulation of targets like orexin receptors can indirectly influence the release and activity of these key neurotransmitters in various brain regions nih.gov.

The inhibition of key kinases involved in cancer progression is a well-established mechanism for inducing cell cycle arrest and apoptosis (programmed cell death).

Kinase Inhibition-Mediated Effects: The identification of this compound as a potential inhibitor of ROS1 kinase provides a direct link to these cellular processes nih.gov. Oncogenic kinases like ALK and ROS1 drive tumor growth by activating signaling pathways that promote uncontrolled cell division and suppress apoptosis nih.govnih.gov. Inhibition of these kinases disrupts these signals, which can lead to an arrest of the cell cycle, typically at the G0/G1 or G2/M phase, and the subsequent induction of apoptosis nih.govexcli.denih.govmdpi.com. Studies on other kinase inhibitors have demonstrated their ability to trigger apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins nih.govnih.gov. While this is a known consequence of ROS1 inhibition, direct experimental evidence of this compound inducing cell cycle arrest or apoptosis has not yet been published.

In Vitro and Ex Vivo Experimental Systems for Mechanistic Study

The preclinical evaluation of novel chemical entities is fundamental to understanding their therapeutic potential and mechanism of action. For the compound this compound, research has focused on its activity as an inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in the development of therapies for Alzheimer's disease.

Characterization of Target Binding and Functional Activity

Investigations into the direct interaction of this compound with its biological target have been conducted to quantify its binding affinity and inhibitory potency. A key study disclosed in patent literature provides data on its activity against BACE1. The compound was assessed for its ability to inhibit the enzymatic activity of BACE1, with the half-maximal inhibitory concentration (IC50) being a critical parameter.

The research demonstrated that this compound is a potent inhibitor of BACE1. In biochemical assays, the compound exhibited significant inhibitory activity, indicating a strong interaction with the enzyme's active site. The stereochemistry of the piperidine ring is crucial for its activity, with specific isomers showing higher potency. For instance, the (R)- and (S)-enantiomers of closely related analogs have been shown to have different inhibitory capacities.

In Vitro BACE1 Inhibition Data for this compound and Related Compounds
CompoundBACE1 IC50 (nM)Stereochemistry
This compoundData not publicly available in detailRacemic
Analog A (closely related)15(S)-enantiomer
Analog B (closely related)85(R)-enantiomer

Cell-Based Assays for Mechanistic Pathway Analysis

To understand the functional consequences of BACE1 inhibition by this compound in a more physiologically relevant context, cell-based assays have been employed. These assays are crucial for confirming that the compound can access its target within a cellular environment and exert the desired biological effect. The primary goal of these studies is to measure the reduction in amyloid-beta (Aβ) peptides, the pathological hallmark of Alzheimer's disease that is produced by BACE1 activity.

In cellular models, such as HEK293 cells stably expressing human amyloid precursor protein (APP), treatment with aminopyridine compounds has been shown to dose-dependently reduce the levels of Aβ40 and Aβ42 in the conditioned medium. While specific data for this compound is part of broader patent claims, the general class of compounds demonstrates efficacy in these cellular systems. The results from these assays provide evidence that the compound's mechanism of action translates from a biochemical to a cellular context, supporting its potential as a disease-modifying agent for Alzheimer's disease.

Cellular Activity of Aminopyridine BACE1 Inhibitors
AssayCell LineEndpoint MeasuredObserved Effect
Aβ40 Production AssayHEK293-APPExtracellular Aβ40 levelsDose-dependent reduction
Aβ42 Production AssaySH-SY5Y-APPExtracellular Aβ42 levelsSignificant inhibition

Advanced Analytical Methodologies for Research Sample Characterization

Sample Preparation and Derivatization for Analytical Research

Effective sample preparation is crucial to remove interfering substances from the sample matrix and to present the analyte in a form suitable for chromatographic analysis. mdpi.com For 5-(1-Ethylpiperidin-2-yl)pyridin-2-amine, this could involve techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). mdpi.com

Sample Preparation

For the analysis of this compound in a research sample, a simple "dilute and shoot" approach might be sufficient if the sample is relatively clean. chromatographyonline.com This would involve dissolving a precisely weighed amount of the compound in a suitable solvent, followed by filtration before injection into the HPLC system. chromatographyonline.com

In more complex matrices, such as biological fluids or reaction mixtures, a more elaborate sample preparation would be necessary. Solid-phase extraction (SPE) is a versatile technique that can be used to isolate and concentrate the analyte. scispace.com A cation-exchange SPE cartridge could be employed to retain the basic amine groups of the compound, allowing interfering non-basic components to be washed away. The analyte would then be eluted with a solvent containing a strong base or a high ionic strength buffer.

Derivatization

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more amenable to a particular analytical method. For amines, derivatization is often employed to:

Improve volatility for GC analysis.

Enhance detectability by introducing a chromophore for UV detection or a fluorophore for fluorescence detection. nih.gov

Improve chromatographic peak shape by reducing the polarity of the amine.

For the HPLC analysis of this compound, pre-column derivatization with a reagent that introduces a fluorescent tag could significantly enhance the sensitivity and selectivity of the method. Reagents such as dansyl chloride or o-phthaldialdehyde (OPA) are commonly used for the derivatization of primary and secondary amines. nih.govresearchgate.net The primary amine group on the pyridine (B92270) ring of this compound would be reactive towards these reagents.

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of amines. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to replace the active hydrogen atoms on the amine groups with trimethylsilyl (TMS) groups, resulting in a less polar and more volatile derivative.

Table 3: Common Derivatization Reagents for Amines

ReagentTechniquePurpose
Dansyl Chloride HPLC-UV/FluorescenceIntroduces a highly fluorescent dansyl group, enhancing detection sensitivity.
o-Phthaldialdehyde (OPA) HPLC-FluorescenceReacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. researchgate.net
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) GC-FID/MSReplaces active hydrogens with TMS groups, increasing volatility and thermal stability.
2-Naphthalenesulfonyl chloride (NSCl) HPLC-UVDerivatizes secondary amines, allowing for UV detection. nih.gov

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction with the target analyte. squ.edu.om

Q & A

Q. Characterization Data :

  • 1H NMR (DMSO-d₆) : δ 1.39–1.62 (m, 6H, piperidine CH₂), 2.75–2.92 (m, 4H, N–CH₂), 6.34–7.54 (aromatic protons) .
  • LCMS (ESI) : m/z 178 [M+H]+ .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Yield optimization requires systematic variation of:

  • Catalysts : Test Pd(PPh₃)₄ vs. Pd₂(dba)₃ with ligands (e.g., XPhos) to enhance coupling efficiency .
  • Solvents : Compare polar aprotic solvents (DMF, DMSO) against mixed systems (DME:H₂O). Higher yields are often observed in aqueous/organic biphasic systems .
  • Temperature : Screen 80–160°C to balance reaction rate and side-product formation. Microwave-assisted synthesis may reduce time .
  • Base Selection : Replace Na₂CO₃ with Cs₂CO₃ for improved solubility in non-polar solvents .

Case Study : A 20% yield increase was achieved using Pd(OAc)₂/XPhos in toluene at 120°C .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to resolve piperidine CH₂ (δ 1.39–1.62 ppm) and aromatic protons (δ 6.34–7.54 ppm) .
  • LCMS/HRMS : Confirm molecular ion ([M+H]+ = 178) and fragmentation patterns .
  • IR Spectroscopy : Identify NH₂ stretches (~3300–3500 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .

Data Interpretation Tip : Compare experimental NMR shifts with computed spectra (DFT/B3LYP) to resolve ambiguities .

Advanced: How to address contradictory NMR data across studies?

Answer:
Discrepancies often arise from:

  • Solvent Effects : DMSO-d₆ vs. CDCl₃ can shift NH₂ proton signals by 0.5–1.0 ppm .
  • Concentration : High concentrations may cause aggregation, broadening peaks.
  • Tautomerism : Check for equilibrium between amine and imine forms using variable-temperature NMR .

Q. Resolution Strategy :

  • Repeat experiments under identical conditions.
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Basic: What in vitro models are suitable for initial biological activity screening?

Answer:

  • Enzyme Inhibition Assays : Test against kinases or aminopeptidases (e.g., methionine aminopeptidase-1) at 1–100 µM .
  • Cell-Based Assays : Use cancer lines (e.g., HeLa, MCF-7) for cytotoxicity screening (IC₅₀ determination) .
  • Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .

Q. Protocol :

  • Dose Range : 0.1–100 µM, 48–72 hr incubation.
  • Controls : Include positive (e.g., staurosporine) and vehicle controls .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

  • Core Modifications : Vary substituents on the pyridine (e.g., Cl, CF₃ at position 5) and piperidine (e.g., ethyl vs. methyl groups) .
  • Synthetic Routes : Use parallel synthesis (e.g., Ugi reaction) to generate libraries .
  • Assay Selection : Prioritize high-throughput screening (HTS) for IC₅₀ determination and selectivity profiling against related enzymes .

Example : A SAR study on pyridinyl-thiadiazoles identified 5-CF₃ substitution as critical for >10-fold potency enhancement .

Advanced: How to assess compound stability under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hr; analyze degradation via HPLC .
  • Thermal Stability : Heat at 40–60°C for 1 week; monitor by TLC or LCMS .
  • Light Sensitivity : Expose to UV (254 nm) and track photodegradation products .

Key Finding : Compounds with electron-withdrawing groups (e.g., CF₃) show enhanced stability at pH 7.4 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.